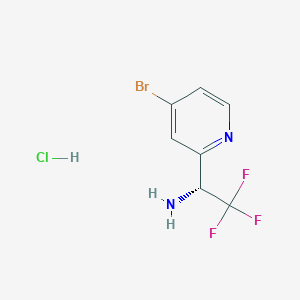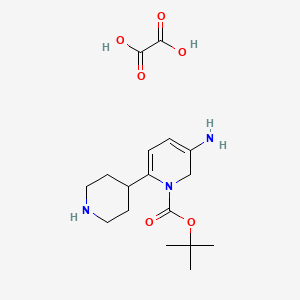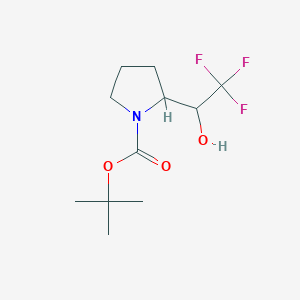
(R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinemethanamine, 4-bromo-alpha-(trifluoromethyl)-, hydrochloride (1:1), (alphaR)- is a chemical compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields of chemistry and biology due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanamine, 4-bromo-alpha-(trifluoromethyl)-, hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids or bases and may involve multiple steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, pyridine derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on enzymes, receptors, or other biological targets.
Medicine
In medicine, similar compounds have been explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering potential for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 2-Pyridinemethanamine, 4-bromo-alpha-(trifluoromethyl)-, hydrochloride would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridinemethanamine derivatives
- 4-Bromo-pyridine derivatives
- Trifluoromethyl-pyridine derivatives
Uniqueness
What sets this compound apart is the combination of the 4-bromo and alpha-(trifluoromethyl) groups, which may confer unique chemical and biological properties. This combination can influence its reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
2089671-35-0 |
|---|---|
Formule moléculaire |
C7H7BrClF3N2 |
Poids moléculaire |
291.49 g/mol |
Nom IUPAC |
(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
Clé InChI |
VKEJZCAYXDUBDK-FYZOBXCZSA-N |
SMILES isomérique |
C1=CN=C(C=C1Br)[C@H](C(F)(F)F)N.Cl |
SMILES canonique |
C1=CN=C(C=C1Br)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B12274270.png)
![Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B12274284.png)
![1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine](/img/structure/B12274291.png)
![5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B12274292.png)
![2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274297.png)

![(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274325.png)
![3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12274327.png)
![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)
![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B12274337.png)



